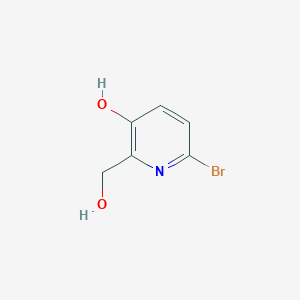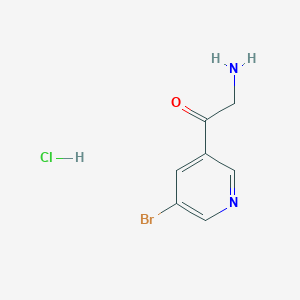
2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride is a chemical compound with the molecular formula C7H7BrN2O·HCl. It is a white crystalline solid that is stable at room temperature. This compound is often used in organic synthesis and as an intermediate in various chemical reactions .
Métodos De Preparación
The preparation of 2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride typically involves multiple steps. One common synthetic route includes the condensation of bromomethyl ketone with 2-bromo-5-aminopyridine, followed by hydrolysis of the amide and treatment with hydrochloric acid to obtain the final product . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high purity and yield.
Análisis De Reacciones Químicas
2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the bromine site, to form various substituted derivatives[][3].
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, and its bromine atom can participate in electrophilic aromatic substitution. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride can be compared with other similar compounds such as:
2-Amino-5-bromopyridine: Lacks the ethanone group, making it less versatile in certain reactions.
5-Bromo-2-pyridyl ethanone: Lacks the amino group, affecting its reactivity and applications.
2-Amino-5-bromoisonicotinic acid: Contains a carboxylic acid group, leading to different chemical properties and uses.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and versatility in various applications.
Propiedades
Número CAS |
136592-37-5 |
|---|---|
Fórmula molecular |
C7H8BrClN2O |
Peso molecular |
251.51 g/mol |
Nombre IUPAC |
2-amino-1-(5-bromopyridin-3-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O.ClH/c8-6-1-5(3-10-4-6)7(11)2-9;/h1,3-4H,2,9H2;1H |
Clave InChI |
PZKSTVVUHZXRBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Br)C(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


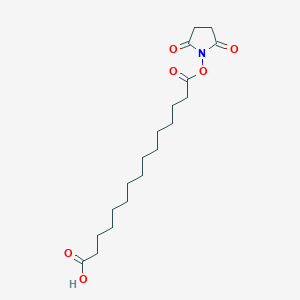
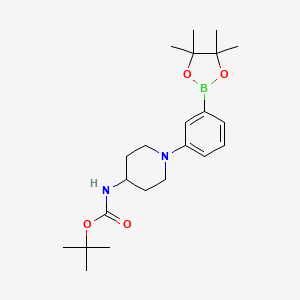
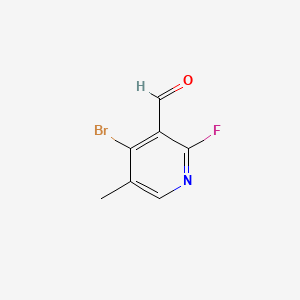
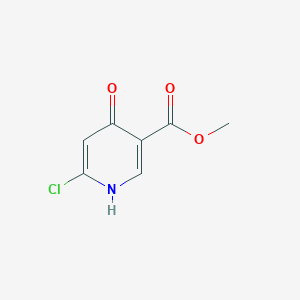
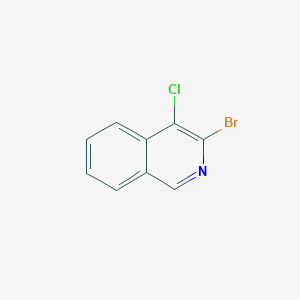
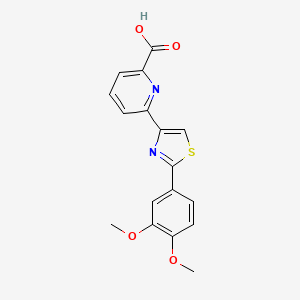

![2-(3-Fluoro-phenyl)-5-methanesulfonyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-ylamine](/img/structure/B13661799.png)
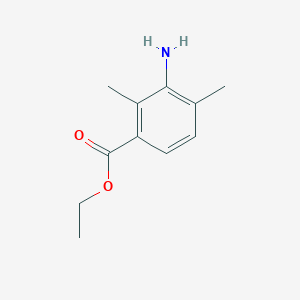
![5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13661804.png)
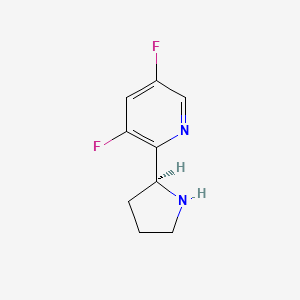
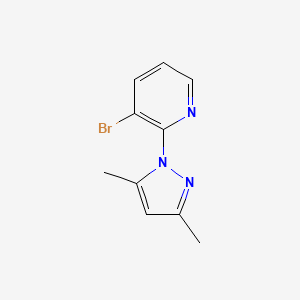
![7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B13661817.png)
